6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride

Overview

Description

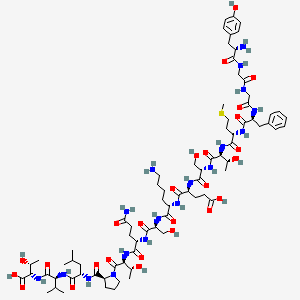

This compound is an organic molecular entity, an indole alkaloid, and a pyridine . It has a role as a receptor modulator . The formula of the compound is C21H21Cl3N4O2 . It has an average mass of 467.777 and a mono-isotopic mass of 466.07301 .

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, which are related to the compound , has been achieved through various methods such as halogen-metal exchange (HMe) and borylation, metal-hydrogen exchange via directed ortho-metallation (DoM) followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, iridium or rhodium catalyzed C-H or C-F borylation, and [4+2] cycloadditions .Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C21H19ClN4O2.2ClH/c1-13-10-15-7-9-26(18(15)11-17(13)22)21(27)25-16-5-6-20(24-12-16)28-19-4-3-8-23-14(19)2;;/h3-6,8,10-12H,7,9H2,1-2H3,(H,25,27);2*1H . This provides a detailed representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a net charge of 0 . It is an environmental contaminant and can have undesired effects . It also serves as an NMR chemical shift reference compound .Scientific Research Applications

Synthesis and Chemical Properties

- Optimization in Synthesis : The synthesis of compounds related to 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride, such as 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, has been optimized to achieve high yield and purity. This suggests potential for efficient synthesis of similar compounds for research purposes (Song, 2007).

Applications in Medicinal Chemistry

- Anticancer Activity : Compounds structurally similar to this compound have shown promise in medicinal chemistry, particularly in anticancer research. For example, derivatives synthesized in water through three-component reactions have been evaluated for non-linear optical properties and molecular docking analyses, indicating potential in inhibiting tubulin polymerization, a key process in cancer cell growth (Jayarajan et al., 2019).

Radiolabeling and Imaging

- Synthesis for Imaging Studies : Derivatives of this compound class, such as IKK inhibitors and MK-1064, have been synthesized for use in radiolabeling and imaging studies. These applications are crucial for understanding biological processes at the molecular level (Li et al., 2006); (Gao et al., 2016).

Structural Characterization

- X-ray Diffraction Studies : The structural characterization of derivatives, including pyridine-carboxamide derivatives, is an important aspect of research. X-ray diffraction studies provide insights into molecular and crystal structures, essential for understanding chemical behavior and potential applications (Okul et al., 2019).

Novel Compounds Synthesis

- Development of New Compounds : Research has been conducted on the synthesis of novel compounds containing the pyridine moiety, indicating the wide range of possible derivatives and applications of this chemical structure in developing new therapeutic agents or research tools (Kadir et al., 2017).

Mechanism of Action

Target of Action

SB 242084 (hydrochloride) is a selective, competitive, and high-affinity antagonist for the 5-HT2C receptor . This receptor is a subtype of the 5-HT (serotonin) receptors, which are primarily found in the brain and play key roles in various biological and neurological processes .

Mode of Action

SB 242084 (hydrochloride) interacts with its target, the 5-HT2C receptor, by blocking its function . This blocking action prevents serotonin from binding to the receptor, thereby inhibiting the receptor’s normal activity . It has been shown to increase the basal activity of dopaminergic neurons in the ventral tegmental area (VTA) of the midbrain and dopamine release in the vomeronasal nucleus .

Biochemical Pathways

The primary biochemical pathway affected by SB 242084 (hydrochloride) involves the serotonergic system in the brain . By blocking the 5-HT2C receptor, SB 242084 (hydrochloride) can influence the serotonin signaling pathway, which plays a crucial role in mood regulation, anxiety, appetite, and sleep . It also affects the dopaminergic system, increasing the activity of dopaminergic neurons .

Result of Action

The blockade of the 5-HT2C receptor by SB 242084 (hydrochloride) has several effects at the molecular and cellular level. It increases the basal activity of dopaminergic neurons and dopamine release . It has also been associated with anxiolytic-like activity, suggesting potential implications in the treatment of anxiety disorders .

Biochemical Analysis

Biochemical Properties

6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride interacts with the 5-HT2C receptor, a subtype of the serotonin receptor . It acts as an antagonist, blocking the action of serotonin on this receptor . This interaction can influence various biochemical reactions, particularly those involved in neurotransmission .

Cellular Effects

The effects of this compound on cells are primarily due to its action on the 5-HT2C receptor . By blocking this receptor, it can influence cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to increase the effectiveness of selective serotonin reuptake inhibitors (SSRIs), a class of antidepressants .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the 5-HT2C receptor and blocking its activation by serotonin . This can lead to changes in intracellular signaling pathways, potentially influencing gene expression and cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

As it interacts with the 5-HT2C receptor, it may influence serotonin metabolism .

Subcellular Localization

Given its role as a 5-HT2C receptor antagonist, it is likely to be found in areas where these receptors are present .

Properties

IUPAC Name |

6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2.2ClH/c1-13-10-15-7-9-26(18(15)11-17(13)22)21(27)25-16-5-6-20(24-12-16)28-19-4-3-8-23-14(19)2;;/h3-6,8,10-12H,7,9H2,1-2H3,(H,25,27);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMNSEILNIPNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394600 | |

| Record name | 6-Chloro-5-methyl-N-{6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl}-2,3-dihydro-1H-indole-1-carboxamide dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049747-87-6 | |

| Record name | 6-Chloro-5-methyl-N-{6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl}-2,3-dihydro-1H-indole-1-carboxamide dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

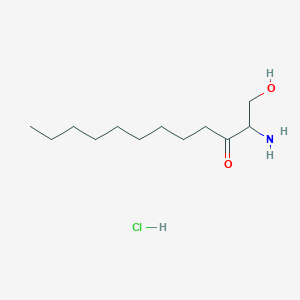

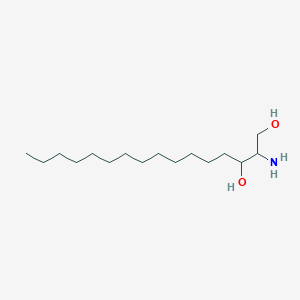

![N-[(E,2S,3R)-1,3-dihydroxyhexadec-4-en-2-yl]hexadecanamide](/img/structure/B3026325.png)

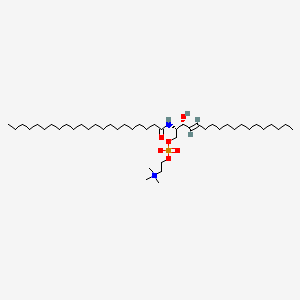

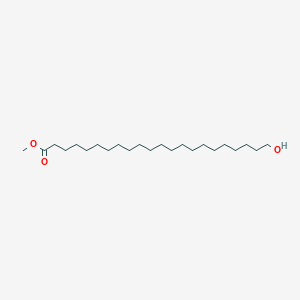

![20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol](/img/structure/B3026327.png)

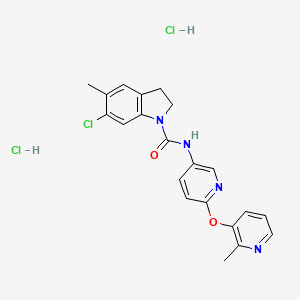

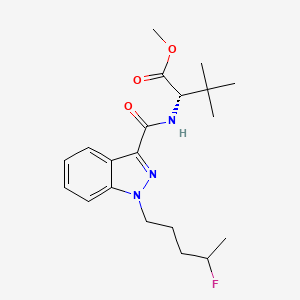

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide](/img/structure/B3026328.png)

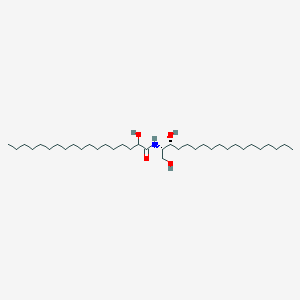

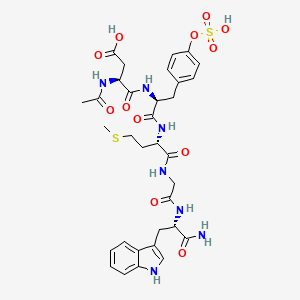

![30-[[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-30-oxotriacontylester,9,12-octadecadienoicacid](/img/structure/B3026337.png)

![N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide](/img/structure/B3026341.png)